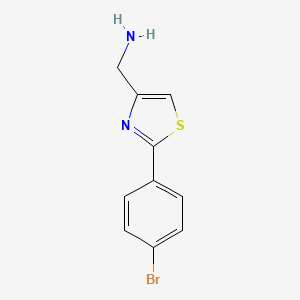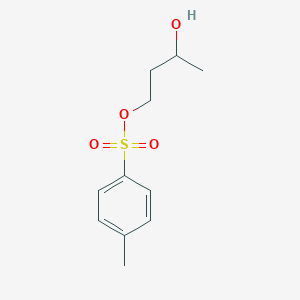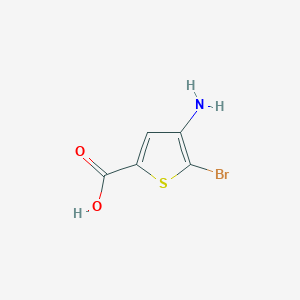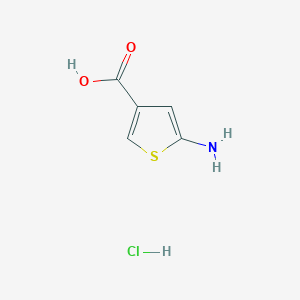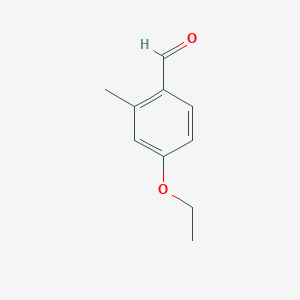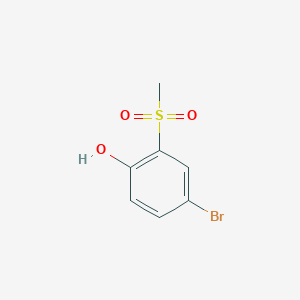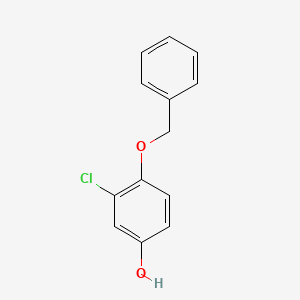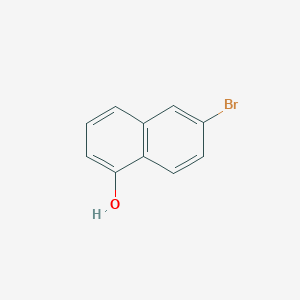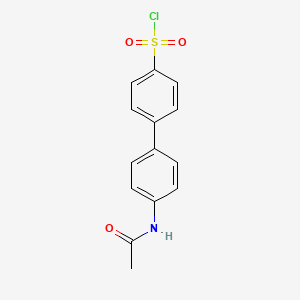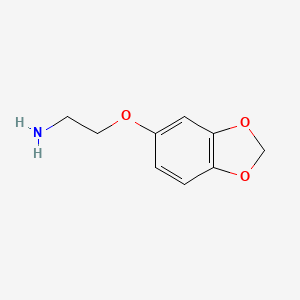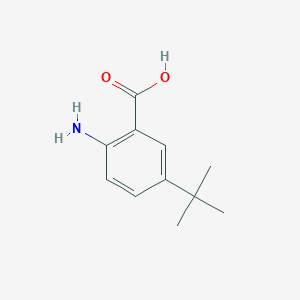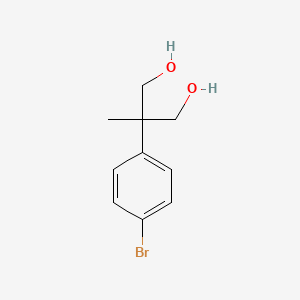
2-(4-Bromophenyl)-2-methylpropane-1,3-diol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated organic compounds can be complex, involving multiple steps and various reaction mechanisms. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation through C-C and C-H bond cleavages, resulting in tetraarylethanes and diarylisochromanones . Similarly, the Reformatsky reaction with methyl α-bromopropionate produces diastereomeric β-hydroxy esters, which can be further reduced to diols . These methods suggest potential synthetic routes for creating complex brominated structures like 2-(4-Bromophenyl)-2-methylpropane-1,3-diol.
Molecular Structure Analysis
The molecular structure of brominated compounds can be influenced by the presence of substituents and their positions. For example, the electrochemical reduction of 1,2-dibromo-3-(4-substituted)-phenylpropanes shows how substituents affect the reductive cleavage of carbon-bromine bonds and the stabilization of resulting radicals . The stereochemistry of brominated compounds is also crucial, as seen in the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, where the arrangement of substituents around the four-membered ring is described . These studies provide a foundation for understanding the molecular structure of 2-(4-Bromophenyl)-2-methylpropane-1,3-diol.
Chemical Reactions Analysis
Brominated compounds participate in various chemical reactions. The reductive elimination in vicinal dibromides , the collision-induced dissociation study of bromopropane ions , and the synthesis of bromophenols illustrate the reactivity of brominated compounds. These reactions often involve the cleavage of carbon-bromine bonds and the formation of new structures, which could be relevant to the reactivity of 2-(4-Bromophenyl)-2-methylpropane-1,3-diol.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For instance, the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base leads to various products through concurrent decomposition pathways . The hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium complexes produces compounds like 2-methylpropane-1,3-diol , indicating the potential for diverse reactivity and product formation. These studies help in predicting the behavior of 2-(4-Bromophenyl)-2-methylpropane-1,3-diol under different conditions.
Applications De Recherche Scientifique
Specific Scientific Field
This compound is studied in the field of Pharmacology and Medicinal Chemistry .
Summary of the Application
These derivatives are synthesized to study their potential as antimicrobial and anticancer agents .
Methods of Application
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. 2-(4-Bromophenyl)ethylamine
Specific Scientific Field
This compound is used in the field of Organic Synthesis .
Summary of the Application
2-(4-Bromophenyl)ethylamine is used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide. It was also used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides .
Results or Outcomes
The outcomes of these synthesis reactions are new compounds, such as pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .
3. 2-(4-Bromophenyl)-2-methylpropanenitrile
Specific Scientific Field
This compound is used in the field of Chemical Synthesis .
Summary of the Application
2-(4-Bromophenyl)-2-methylpropanenitrile is used in the synthesis of various chemical compounds .
Results or Outcomes
The outcomes of these synthesis reactions are new compounds .
4. Bromophenols
Specific Scientific Field
Bromophenols are studied in the field of Environmental Science and Health Science .
Summary of the Application
Bromophenols are produced by electrophilic halogenation of phenol with bromine. They are found in human environments and are present in human blood and breast milk .
Methods of Application
Bromophenols are detected in human samples through various analytical methods .
Results or Outcomes
Studies have shown that bromophenols derived from brominated flame retardants (BFRs) are present in human blood and breast milk .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-methylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(6-12,7-13)8-2-4-9(11)5-3-8/h2-5,12-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSHHGIWNDIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499037 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-methylpropane-1,3-diol | |
CAS RN |
66810-01-3 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

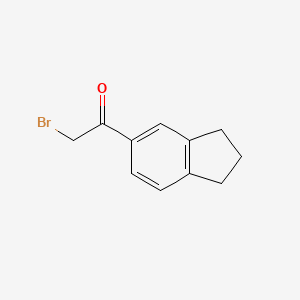
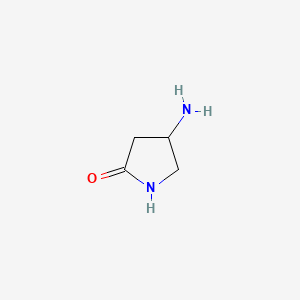
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)
